molecular formula C12H20N4OS B11252954 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-propylpentanamide

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-propylpentanamide

Cat. No.: B11252954
M. Wt: 268.38 g/mol
InChI Key: ZRLRJTZREKLVOU-UHFFFAOYSA-N
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Description

2-PROPYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PENTANAMIDE is a heterocyclic compound that features a unique fusion of triazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PROPYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PENTANAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-PROPYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-PROPYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PENTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PROPYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PENTANAMIDE is unique due to its specific substitution pattern and the resulting pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C12H20N4OS

Molecular Weight

268.38 g/mol

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-propylpentanamide

InChI

InChI=1S/C12H20N4OS/c1-3-5-9(6-4-2)10(17)13-11-14-15-12-16(11)7-8-18-12/h9H,3-8H2,1-2H3,(H,13,14,17)

InChI Key

ZRLRJTZREKLVOU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=NN=C2N1CCS2

Origin of Product

United States

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